molecular formula C14H9N3O6 B1224786 5-Nitro-2-furancarboxylic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

5-Nitro-2-furancarboxylic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

Cat. No. B1224786
M. Wt: 315.24 g/mol
InChI Key: NENLILZNTFFZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-furancarboxylic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester is a carboxylic ester. It derives from a 2-furoic acid.

Scientific Research Applications

Chemical Synthesis

5-Amino-2-furancarboxylic acid methyl ester, a related compound, undergoes Diels−Alder cycloaddition to form polysubstituted anilines, showcasing high regioselectivity with applications in chemical synthesis (Padwa et al., 1997).

Antimicrobial Properties

Compounds similar to 5-Nitro-2-furancarboxylic acid exhibit antimicrobial effects. For instance, certain 1,3,4-oxadiazole derivatives have shown notable antibacterial and antifungal activities (Jafari et al., 2017).

Reductive Acetylation

The reductive acetylation of nitrocarboxylic acids, including compounds like 5-Nitro-2-furancarboxylic acid, can produce esters with potential applications in organic chemistry (Gol'dfarb et al., 1983).

Antimycobacterial Agents

Derivatives of 5-phenyl-furan-2-carboxylic acids, closely related to the compound , have emerged as promising antimycobacterial agents, indicating potential therapeutic applications (Mori et al., 2022).

Synthesis of Heterocycles

The compound's derivatives can be used to synthesize various heterocyclic compounds, which have extensive applications in medicinal chemistry (Gorak et al., 2009).

Energetic Materials

Some derivatives of 5-Nitro-2-furancarboxylic acid are components in energetic materials that combine nitroaminofurazan and 1,3,4-oxadiazole rings, indicating potential use in explosives or propellants (Tang et al., 2015).

Inhibition of HIV-1 Reverse Transcriptase

Derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester have shown effectiveness in inhibiting RNase H activity associated with HIV-1 reverse transcriptase, suggesting potential in HIV treatment research (Fuji et al., 2009).

properties

Product Name

5-Nitro-2-furancarboxylic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester

Molecular Formula

C14H9N3O6

Molecular Weight

315.24 g/mol

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C14H9N3O6/c18-14(10-6-7-12(22-10)17(19)20)21-8-11-15-16-13(23-11)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

NENLILZNTFFZKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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